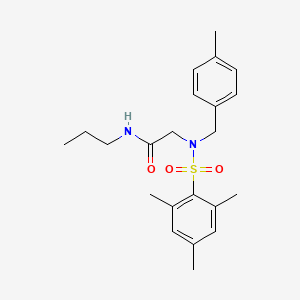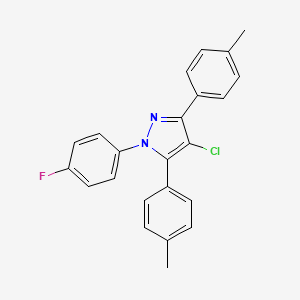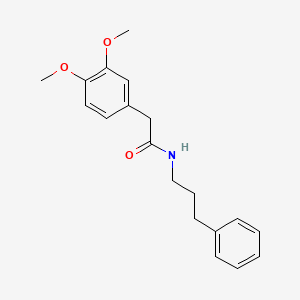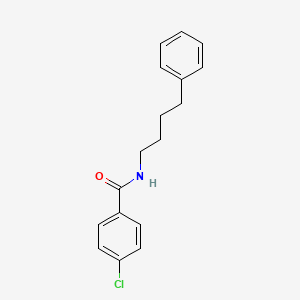
N~2~-(mesitylsulfonyl)-N~2~-(4-methylbenzyl)-N~1~-propylglycinamide
Overview
Description
N~2~-(mesitylsulfonyl)-N~2~-(4-methylbenzyl)-N~1~-propylglycinamide, also known as MS-PG, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. MS-PG is a derivative of glycine, an amino acid that plays a crucial role in the human body. MS-PG has been synthesized and researched extensively in recent years, and
Mechanism of Action
The mechanism of action of N~2~-(mesitylsulfonyl)-N~2~-(4-methylbenzyl)-N~1~-propylglycinamide is not fully understood, but it is believed to work through several pathways. N~2~-(mesitylsulfonyl)-N~2~-(4-methylbenzyl)-N~1~-propylglycinamide has been shown to inhibit the activity of the enzyme aldose reductase, which is involved in the development of diabetic complications. N~2~-(mesitylsulfonyl)-N~2~-(4-methylbenzyl)-N~1~-propylglycinamide also activates the protein kinase C (PKC) pathway, which plays a role in cell growth and differentiation. Additionally, N~2~-(mesitylsulfonyl)-N~2~-(4-methylbenzyl)-N~1~-propylglycinamide has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which is involved in the regulation of inflammation.
Biochemical and Physiological Effects
N~2~-(mesitylsulfonyl)-N~2~-(4-methylbenzyl)-N~1~-propylglycinamide has been shown to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, as well as to improve insulin sensitivity and glucose metabolism. N~2~-(mesitylsulfonyl)-N~2~-(4-methylbenzyl)-N~1~-propylglycinamide has also been shown to improve cognitive function and memory in animal studies.
Advantages and Limitations for Lab Experiments
One advantage of using N~2~-(mesitylsulfonyl)-N~2~-(4-methylbenzyl)-N~1~-propylglycinamide in lab experiments is that it is relatively easy to synthesize and purify. It is also stable and can be stored for long periods of time. However, one limitation is that it is not yet fully understood how N~2~-(mesitylsulfonyl)-N~2~-(4-methylbenzyl)-N~1~-propylglycinamide works, and more research is needed to fully elucidate its mechanism of action.
Future Directions
There are several future directions for further research on N~2~-(mesitylsulfonyl)-N~2~-(4-methylbenzyl)-N~1~-propylglycinamide. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N~2~-(mesitylsulfonyl)-N~2~-(4-methylbenzyl)-N~1~-propylglycinamide has also been studied for its potential use in treating diabetic complications, such as retinopathy and neuropathy. Additionally, more research is needed to fully understand the mechanism of action of N~2~-(mesitylsulfonyl)-N~2~-(4-methylbenzyl)-N~1~-propylglycinamide and to identify potential side effects and drug interactions.
Scientific Research Applications
N~2~-(mesitylsulfonyl)-N~2~-(4-methylbenzyl)-N~1~-propylglycinamide has been studied extensively for its potential therapeutic applications. It has been shown to have neuroprotective effects, as well as anti-inflammatory, anti-cancer, and anti-diabetic properties. N~2~-(mesitylsulfonyl)-N~2~-(4-methylbenzyl)-N~1~-propylglycinamide has also been studied for its potential use in treating cardiovascular diseases, such as hypertension and heart failure.
properties
IUPAC Name |
2-[(4-methylphenyl)methyl-(2,4,6-trimethylphenyl)sulfonylamino]-N-propylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3S/c1-6-11-23-21(25)15-24(14-20-9-7-16(2)8-10-20)28(26,27)22-18(4)12-17(3)13-19(22)5/h7-10,12-13H,6,11,14-15H2,1-5H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWTXROWHRLSFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN(CC1=CC=C(C=C1)C)S(=O)(=O)C2=C(C=C(C=C2C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-methylphenyl)methyl-(2,4,6-trimethylphenyl)sulfonylamino]-N-propylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(1,3-benzodioxol-5-yl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4675261.png)
![N-[2-(4-morpholinylmethyl)benzyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B4675270.png)
![ethyl 4-{3-[(4-chloro-2-isopropyl-5-methylphenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4675280.png)
![2-({[(2,4-dichlorobenzyl)thio]acetyl}amino)-5-hydroxybenzoic acid](/img/structure/B4675285.png)
![methyl 2-(3-{[1-(3-chloro-4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B4675291.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea](/img/structure/B4675292.png)

![1-(2-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide](/img/structure/B4675302.png)


![methyl 4-{5-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoate](/img/structure/B4675345.png)
![N-[1-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide](/img/structure/B4675348.png)
![N-[4-chloro-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourea](/img/structure/B4675355.png)
